molecular formula C16H22N2OS B2936592 {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol CAS No. 2415630-87-2

{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol

Cat. No. B2936592
CAS RN: 2415630-87-2
M. Wt: 290.43
InChI Key: AVXRASOFASMHOA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a benzothiazole ring and a piperidine ring. Benzothiazole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . Piperidine is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole and piperidine rings. Benzothiazoles are known to participate in a variety of chemical reactions . Piperidines are basic in nature and can undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and piperidine rings could affect its solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many benzothiazole derivatives show diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives. This could include testing its activity against various biological targets and optimizing its structure for improved activity .

properties

IUPAC Name

[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-11(2)13-4-3-5-14-15(13)17-16(20-14)18-8-6-12(10-19)7-9-18/h3-5,11-12,19H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRASOFASMHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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